molecular formula C11H12ClNO B4611278 N-allyl-2-chloro-4-methylbenzamide

N-allyl-2-chloro-4-methylbenzamide

Cat. No.: B4611278
M. Wt: 209.67 g/mol
InChI Key: IRCJIYSEDRCBFP-UHFFFAOYSA-N
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Description

N-allyl-2-chloro-4-methylbenzamide is a useful research compound. Its molecular formula is C11H12ClNO and its molecular weight is 209.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 209.0607417 g/mol and the complexity rating of the compound is 217. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluoroamide-Directed C-H Fluorination

This study explores a mild, amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron, which demonstrates broad substrate scope and functional group tolerance without noble metal additives. It implies a methodology that could potentially apply to derivatives of N-allyl-2-chloro-4-methylbenzamide for the introduction of fluorine atoms, enhancing their reactivity or physical properties (Groendyke, AbuSalim, & Cook, 2016).

Photocatalytic Degradation

Research on the photodecomposition of similar compounds using titanium dioxide-loaded adsorbents suggests an application in environmental cleanup or degradation of persistent organic pollutants. Adsorbent supports enhance the mineralization rate and reduce the concentration of toxic intermediates, which could be relevant for the degradation of this compound or its related compounds in aqueous solutions (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Fluorinated Benzamide Neuroleptics

A study on the development of dopamine D-2 receptor tracers presents the synthesis of fluorinated benzamide derivatives, showcasing the utility of such compounds in neuroimaging. While not directly related to this compound, it underscores the broader research interest in benzamide derivatives for medical imaging applications (Mukherjee et al., 1995).

Cholinesterase Inhibition by Insect Repellent

This research investigates the mechanism of toxicity and inhibition of cholinesterase activity by DEET, an insect repellent. Although this compound is not mentioned, understanding the interaction of similar compounds with biological enzymes could inform the design of safer repellents or agents with specific biological activities (Corbel et al., 2009).

Allylation of N-Methoxybenzamides

A study on the Rh(III)-catalyzed ortho allylation of N-methoxybenzamides highlights a method for C-H functionalization involving allenes, indicating potential pathways for chemical modifications of benzamide derivatives, including this compound, to synthesize complex organic molecules (Zeng, Fu, & Ma, 2012).

Properties

IUPAC Name

2-chloro-4-methyl-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-3-6-13-11(14)9-5-4-8(2)7-10(9)12/h3-5,7H,1,6H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCJIYSEDRCBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.